![molecular formula C22H18N4O3 B7717543 N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline](/img/structure/B7717543.png)
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that features a benzyl group, a nitro group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Nitration: Introduction of the nitro group can be done via nitration reactions using nitric acid or other nitrating agents.
Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Coupling Reactions: The final step often involves coupling reactions to attach the various functional groups to the aromatic ring.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens, alkyl halides, acyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation might produce quinones.
Scientific Research Applications
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-nitroaniline: Lacks the oxadiazole ring.
2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline: Lacks the benzyl group.
N-benzyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline: Lacks the nitro group.
Uniqueness
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-benzyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-7-5-6-10-18(15)21-24-22(29-25-21)17-11-12-19(20(13-17)26(27)28)23-14-16-8-3-2-4-9-16/h2-13,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKLDFJHZXSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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